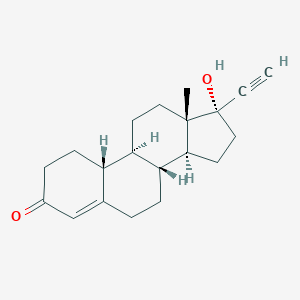

17-epi-Norethindrone

Übersicht

Beschreibung

17-epi-Norethindrone is a synthetic progestin, a type of hormone used in various medical applications. It is an isomer of norethindrone, differing in the configuration at the 17th carbon position. This compound is primarily used in combination with estrogen in oral contraceptives and hormone replacement therapy .

Vorbereitungsmethoden

The synthesis of 17-epi-Norethindrone involves several steps, starting from the basic steroid structure. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with a steroidal precursor.

Functional Group Modifications: Various functional groups are introduced or modified through reactions such as oxidation, reduction, and substitution.

Isomerization: The critical step involves the isomerization at the 17th carbon to obtain the epi configuration.

Purification: The final product is purified using techniques like chromatography to ensure high purity.

Industrial production methods often involve large-scale synthesis using similar steps but optimized for efficiency and yield. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize the production of this compound .

Analyse Chemischer Reaktionen

17-epi-Norethindrone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions, using agents like lithium aluminum hydride, can convert ketones to alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

Overview

17-epi-Norethindrone is a synthetic progestin, an isomer of norethindrone, primarily utilized in various medical and scientific applications. Its unique configuration at the 17th carbon position influences its pharmacological properties, making it significant in hormonal therapies and contraceptive formulations. This article explores the diverse applications of this compound, supported by data tables and case studies.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry, particularly in studies involving steroidal compounds. Its distinct structural characteristics allow researchers to validate analytical methods for detecting and quantifying progestins in biological samples.

Hormonal Studies

The compound is extensively used to investigate hormone interactions within biological systems. Studies have shown that it can influence immune responses, particularly regarding T-helper 17 (Th17) cells, which are crucial in mucosal immunity and HIV susceptibility .

Contraceptive Formulations

This compound is a key component in various contraceptive methods, including oral contraceptives and hormone replacement therapies. Its efficacy in preventing ovulation and regulating menstrual cycles has been well-documented. Research indicates that it may offer advantages over other progestins by minimizing breakthrough bleeding and enhancing patient satisfaction .

Cardiovascular Health

Recent studies have explored the effects of this compound in combination with estrogen on cardiovascular risk factors in postmenopausal women. A systematic review demonstrated significant improvements in lipid profiles and coagulation factors, suggesting potential applications in reducing cardiovascular disease risk .

Impact on Th17 Cells and HIV Risk

A randomized crossover study evaluated the effects of various hormonal contraceptives on cervical Th17 cells in adolescents. The study found that this compound had a different impact on Th17 frequencies compared to combined oral contraceptives, suggesting implications for HIV susceptibility among users .

Norethindrone vs. Combined Oral Contraceptives

In a pilot study comparing norethindrone to combined oral contraceptive pills (OCPs), women using norethindrone reported significantly less spotting and higher satisfaction rates. The study concluded that norethindrone is effective for women seeking to avoid breakthrough bleeding while maintaining fertility .

Cardiovascular Risk Factors

A systematic review assessed the effects of transdermal 17β-estradiol combined with norethisterone acetate on cardiovascular risk factors. The findings indicated significant reductions in fibrinogen and LDL cholesterol levels, highlighting the potential benefits of this combination therapy for postmenopausal women .

Wirkmechanismus

17-epi-Norethindrone exerts its effects by binding to progesterone receptors in the body. This binding inhibits the release of gonadotropins, which prevents ovulation and alters the cervical mucus to inhibit sperm penetration. The compound also affects the endometrium, making it less suitable for implantation .

Vergleich Mit ähnlichen Verbindungen

17-epi-Norethindrone is compared with other similar progestins such as:

Norethindrone: The parent compound, used widely in contraceptives and hormone therapies.

Levonorgestrel: Another synthetic progestin used in intrauterine devices and emergency contraceptives.

Etonogestrel: Used in subdermal implants for long-term contraception.

The uniqueness of this compound lies in its specific configuration, which can influence its binding affinity and activity at progesterone receptors, potentially offering different pharmacokinetic and pharmacodynamic profiles .

Biologische Aktivität

17-epi-Norethindrone (17EN) is a synthetic progestin derived from norethindrone, a well-established hormone used in contraceptive and hormone replacement therapies. This compound exhibits significant biological activity primarily through its interaction with progesterone receptors, influencing various physiological processes. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and research findings.

This compound functions as a progesterone receptor agonist , leading to several physiological effects:

- Ovulation Inhibition : By binding to progesterone receptors, it inhibits the release of luteinizing hormone (LH), preventing ovulation.

- Endometrial Regulation : It induces secretory changes in the endometrium, making it less receptive to implantation.

- Cervical Mucus Alteration : Increases viscosity of cervical mucus, thereby hindering sperm passage.

Therapeutic Applications

The biological activity of this compound has led to its exploration in various therapeutic contexts:

1. Contraception

Due to its potent ovulation-inhibiting properties, 17EN is utilized in oral contraceptive formulations. Its efficacy surpasses that of some traditional progestins, making it a valuable option for women seeking reliable birth control methods.

2. Endometriosis Treatment

Research indicates that 17EN can suppress the growth of endometrial tissue outside the uterus, alleviating pain and symptoms associated with endometriosis. Clinical studies have shown significant reductions in pain levels among patients treated with this compound.

3. Cancer Research

Emerging studies suggest potential anti-cancer properties of 17EN, particularly in inhibiting the growth of endometrial and breast cancer cells. This effect is hypothesized to be mediated through its action on progesterone receptors, although further research is necessary to confirm these findings .

4. Bone Health

Progestins like 17EN play a role in maintaining bone density, particularly in postmenopausal women. Studies indicate that it may help prevent bone loss by positively influencing bone mineral density.

Table 1: Summary of Key Research Findings on this compound

Case Study Insights

A pilot randomized control study involving four women at St. Vincent's Hospital highlighted the advantages of norethindrone (including its analogs like 17EN) over combined oral contraceptives (COCs). The study reported lower instances of breakthrough bleeding and higher patient satisfaction among those using norethindrone-based therapies . Additionally, participants noted quicker time to conception after discontinuation compared to those on COCs.

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKNJXKGJWUCNN-JBKQDOAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431665 | |

| Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38673-36-8 | |

| Record name | 18-Methyllevonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038673368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18-METHYLLEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUV7HRB5DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.